molecular formula C29H32FN5 B11970725 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11970725
M. Wt: 469.6 g/mol
InChI Key: SOJYRIIHAYIGRM-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C29H32FN5. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzylpiperazine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts or reagents like activated carbon . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition is achieved through binding to the active site of the enzyme, preventing the conversion of substrates like L-tyrosine into melanin .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of a fluorobenzyl group and a piperazine ring. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents, which can influence their biological activities and applications.

Properties

Molecular Formula

C29H32FN5

Molecular Weight

469.6 g/mol

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H32FN5/c1-20(2)8-13-24-21(3)25(18-31)28-32-26-6-4-5-7-27(26)35(28)29(24)34-16-14-33(15-17-34)19-22-9-11-23(30)12-10-22/h4-7,9-12,20H,8,13-17,19H2,1-3H3

InChI Key

SOJYRIIHAYIGRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CC5=CC=C(C=C5)F)C#N

Origin of Product

United States

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